5-Azaspiro[2.6]nonan-4-one
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Overview
Description
5-Azaspiro[2.6]nonan-4-one is a spirocyclic compound with the molecular formula C₈H₁₃NO. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.6]nonan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of appropriate precursors under controlled conditions to form the spirocyclic core. For example, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.6]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
5-Azaspiro[2.6]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and materials science.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of advanced materials with specific properties, such as high stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.6]nonan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide: This compound shares a similar spirocyclic structure but includes additional functional groups that may alter its chemical and biological properties.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and heteroatom, used in antituberculosis research.
Uniqueness
5-Azaspiro[2.6]nonan-4-one is unique due to its specific ring size and nitrogen atom within the spirocyclic structure. This configuration provides distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-azaspiro[2.6]nonan-4-one |
InChI |
InChI=1S/C8H13NO/c10-7-8(4-5-8)3-1-2-6-9-7/h1-6H2,(H,9,10) |
InChI Key |
PSJBFXAPZNTBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C2(C1)CC2 |
Origin of Product |
United States |
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